molecular formula C22H31N3O5 B1669026 Cilazapril CAS No. 88768-40-5

Cilazapril

Katalognummer: B1669026
CAS-Nummer: 88768-40-5
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: HHHKFGXWKKUNCY-FHWLQOOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilazapril ist eine Verbindung, die zur Klasse der Angiotensin-Converting-Enzym-Hemmer gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt. This compound ist ein Prodrug, d. h. es wird im Körper zu seiner aktiven Form, Cilazaprilat, metabolisiert .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Cilazapril is effective in managing mild to moderate essential hypertension. Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure among patients treated with this compound.

Study TypeSample SizeTreatment DurationDosage RangeMean BP Reduction
Double-blind placebo-controlled4,500 patients4 weeks1.25-10 mg/day9 mm Hg
Multicenter observational study33,841 patients109 days2.5-5 mg/day29/18 mm Hg

In a double-blind study involving 4,500 patients, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment . In another large-scale observational study, mean blood pressure dropped from 177/105 mm Hg to 148/87 mm Hg over an average of 109 days .

Heart Failure Treatment

This compound has shown promise in treating congestive heart failure. Studies indicate that it can produce sustained beneficial hemodynamic effects without adversely affecting heart rate or metabolic parameters.

  • Efficacy in Heart Failure : this compound has been reported to improve symptoms and functional status in patients with heart failure when used alone or in combination with diuretics .

Pharmacokinetics and Drug Interactions

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a long elimination half-life that allows for once-daily dosing. Maximum plasma concentrations of its active metabolite are typically reached within two hours post-administration .

Drug Interactions

This compound can interact with other medications, particularly diuretics like hydrochlorothiazide, enhancing its antihypertensive effects. However, it is important to monitor for potential side effects such as hypotension or renal impairment when combined with other drugs .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : Headache, dizziness, fatigue, nausea, cough.
  • Serious Adverse Events : Non-life-threatening angioedema occurs in less than or equal to 0.2% of patients .

Case Studies

Several case studies further illustrate the efficacy and safety of this compound:

  • Elderly Patients : A study involving elderly hypertensive patients demonstrated that this compound effectively reduced diastolic blood pressure from an average of 102.7 mm Hg to a normalized level in 60% of participants after twelve weeks .
  • Hypertensive Rats : Research on hypertensive rat models showed that this compound enhanced cerebral vasodilation responses to endothelium-dependent agonists, indicating potential neuroprotective benefits .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Cilazapril ähnelt anderen Angiotensin-Converting-Enzym-Hemmern wie Enalapril, Lisinopril und Ramipril . This compound ist einzigartig in seinen pharmakokinetischen Eigenschaften und seiner Fähigkeit, zu Cilazaprilat umgewandelt zu werden, das eine längere Wirkungsdauer hat . Dies macht this compound besonders effektiv bei der Behandlung von Bluthochdruck und Herzinsuffizienz.

Liste ähnlicher Verbindungen:
  • Enalapril
  • Lisinopril
  • Ramipril
  • Perindopril

Die einzigartigen Eigenschaften von this compound und seine Wirksamkeit bei der Behandlung von Herz-Kreislauf-Erkrankungen machen es zu einer wertvollen Verbindung sowohl in der klinischen Praxis als auch in der Forschung.

Biologische Aktivität

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. As a prodrug, it is converted in the body to its active form, cilazaprilat, which exerts antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II. This mechanism leads to vasodilation and reduced blood pressure.

This compound functions by competitively inhibiting ACE, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By lowering levels of angiotensin II, this compound promotes vasodilation and decreases blood pressure. Additionally, it enhances renin activity due to the feedback mechanism caused by reduced angiotensin II levels. The inhibition of ACE also affects bradykinin metabolism, potentially contributing to its vasodilatory effects .

Pharmacodynamics

  • Inhibition of Angiotensin II Production : this compound reduces sodium and water reabsorption through aldosterone suppression.
  • Vasodilation : Results from decreased vascular resistance due to lower angiotensin II levels.
  • Bioavailability : Cilazaprilat has an absolute bioavailability of approximately 57% after oral administration .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations of cilazaprilat reached within 1.7 hours post-administration. The elimination half-life of cilazaprilat is approximately 46 hours, allowing for once-daily dosing in clinical practice .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Plasma Concentration82 ng/ml (this compound)
Time to Peak Concentration1.7 hours
Elimination Half-Life46 hours
Absolute Bioavailability57% (cilazaprilat)

Case Studies and Clinical Trials

This compound has demonstrated significant efficacy in various clinical settings:

  • Hypertension Management :
    • In a study involving 4,500 patients with mild to moderate essential hypertension, this compound reduced sitting diastolic blood pressure by approximately 9 mm Hg after four weeks of treatment at doses ranging from 1.25 to 10 mg/day (p < 0.01) .
    • A combination therapy with hydrochlorothiazide (12.5 mg/day) alongside this compound significantly improved response rates from 52% to 71% .
  • Long-Term Treatment :
    • Long-term studies showed that this compound effectively maintained blood pressure control over periods extending beyond one year, with responder rates reaching up to 73% in patients with severe hypertension when combined with hydrochlorothiazide .

Table 2: Summary of Clinical Trial Findings

Study TypePopulation SizeTreatment DurationBlood Pressure Reduction (SDBP)Responder Rate
Multinational Study4,5004 weeks-9 mm Hg50-60%
Combination Therapy StudyVariesLong-termIncreased by ~11 mm HgUp to 73%

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Common side effects include headache, dizziness, fatigue, nausea, and cough.
  • Serious but rare events such as angioedema occurred in less than 0.2% of patients.
  • Withdrawal due to adverse events was noted in fewer than 6% of participants in clinical studies .

Table 3: Adverse Events Associated with this compound

Adverse EventIncidence (%)
HeadacheCommon
DizzinessCommon
FatigueCommon
CoughCommon
Angioedema<0.2
Withdrawal due to Adverse Events<6

Eigenschaften

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cilazapril is a pyridazine ACE inhibitor. It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. As angiotensin II is a vasoconstrictor and a negative feedback mediator for renin activity, lower angiotensin II levels results in a decrease in blood pressure, an increase in renin activity, and stimulation of baroreceptor reflex mechanisms. Kininase II, an enzyme which degrades the vasodilator bradykinin, is identical to ACE and may also be inhibited.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

88768-40-5, 92077-78-6
Record name Cilazapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILAZAPRIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cilazapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilazapril
Reactant of Route 2
Cilazapril
Reactant of Route 3
Reactant of Route 3
Cilazapril
Reactant of Route 4
Cilazapril
Reactant of Route 5
Cilazapril
Reactant of Route 6
Cilazapril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.